![molecular formula C10H12N2O B2405039 1,2,3,4-Tetrahydroisoquinoline-7-carboxamide CAS No. 220247-53-0](/img/structure/B2405039.png)
1,2,3,4-Tetrahydroisoquinoline-7-carboxamide
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Overview
Description
1,2,3,4-Tetrahydroisoquinoline analogs are a large group of natural products that exert diverse biological activities against various infective pathogens and neurodegenerative disorders . They have garnered a lot of attention in the scientific community, resulting in the development of novel analogs with potent biological activity .
Synthesis Analysis
The structure-based design of 1,2,3,4-tetrahydroisoquinoline derivatives as selective DDR1 inhibitors has been reported . A series of these derivatives were designed as novel, selective DDR1 inhibitors in which a pyrimidinyl group was utilized as the potential hinge binding moiety .Scientific Research Applications
Solid-Phase Synthesis Applications
1,2,3,4-Tetrahydroisoquinoline derivatives, including 1,2,3,4-tetrahydroisoquinoline-7-carboxamide, find applications in solid-phase synthesis. For instance, the Pictet-Spengler reaction, a chemical reaction used to synthesize tetrahydroisoquinoline derivatives, can be employed in the solid-phase synthesis of these compounds. This process involves the use of support-bound tyrosine esters and allows for the generation of a variety of tetrahydroisoquinoline derivatives (Kane et al., 2004).
Synthesis of Tetrahydroisoquinoline Derivatives
The synthesis of 1,2,3,4-tetrahydroisoquinoline derivatives, including carboxamides and carboxylic acids, is another significant area of research. These compounds are synthesized via multi-component reactions involving isocyanides, which yields carboxamides in moderate to good yields. Such synthetic methods are crucial for creating various derivatives for potential applications in pharmacology and chemistry (Schuster et al., 2010).
Development of Novel Chemical Entities
This compound derivatives are also explored for developing novel chemical entities. For example, Ugi-type reactions involving tetrahydroisoquinoline, isocyanides, and carboxylic acids in the presence of iodoxybenzoic acid lead to the formation of novel compounds. These synthetic strategies are instrumental in the creation of new molecules with potential applications in various fields, including medicinal chemistry (Ngouansavanh & Zhu, 2007).
Applications in Medicinal Chemistry
In the field of medicinal chemistry, tetrahydroisoquinoline derivatives, including the 7-carboxamide variant, are studied for their potential biological activities. One such study involves the synthesis of tetrahydroisoquinoline 1-carboxamides as growth hormone secretagogues, indicating a potential application in endocrinology (Li et al., 2005).
Asymmetric Synthesis
Asymmetric synthesis of functionalized tetrahydroisoquinolines is another area where this compound and its derivatives are relevant. This includes the synthesis of chiral aziridine-2-carboxylates, which are precursors for tetrahydroisoquinoline containing heterocycles. Such research is vital for creating stereochemically complex molecules for pharmaceutical applications (Lee et al., 2012).
Mechanism of Action
Target of Action
The primary target of 1,2,3,4-Tetrahydroisoquinoline-7-carboxamide is the Discoidin Domain Receptor 1 (DDR1) . DDR1 is a transmembrane receptor tyrosine kinase that specifically recognizes fibrillar collagens as extracellular ligands . It plays a crucial role in fundamental cellular processes, including cell proliferation, migration, adhesion, and matrix remodeling .
Mode of Action
The compound binds to DDR1 with a high affinity, as indicated by a Kd value of 4.7 nM . It suppresses the kinase activity of DDR1, as shown by an IC50 value of 9.4 nM . This inhibition prevents the formation of critical interactions with specific amino acids in the DDR1 protein .
Biochemical Pathways
The inhibition of DDR1 by this compound affects several biochemical pathways. For instance, it has been reported to alleviate bleomycin-induced lung inflammation and pulmonary fibrosis by blocking P38 mitogen-activated protein kinase (p38 MAPK) activation .
Result of Action
The molecular and cellular effects of this compound’s action include the dose-dependent inhibition of lipopolysaccharide (LPS)-induced interleukin-6 (IL-6) and tumor necrosis factor-alpha (TNF-alpha) release in mouse primary peritoneal macrophages . In addition, it exhibits promising in vivo anti-inflammatory effects in a LPS-induced mouse acute lung injury model .
properties
IUPAC Name |
1,2,3,4-tetrahydroisoquinoline-7-carboxamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12N2O/c11-10(13)8-2-1-7-3-4-12-6-9(7)5-8/h1-2,5,12H,3-4,6H2,(H2,11,13) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DPCGMMLZFLMVGJ-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNCC2=C1C=CC(=C2)C(=O)N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12N2O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
176.21 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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